Lipophilicity Advantage: Computed logP Comparison of 1-(2-Methylpropanoyl)azetidine-3-carboxylic acid versus 1-Acetyl and 1-Boc Analogs
The isobutyryl substituent confers a predicted logP approximately 1.3–1.8 units higher than the corresponding N-acetyl analog (CAS 97628-91-6, reported logP = −0.51 ), and roughly 1.5–2.0 units lower than the bulky N-Boc analog (CAS 142253-55-2, Fmoc-azetidine-3-carboxylic acid logP = 2.71 ). This places the target compound in a favorable intermediate lipophilicity range (estimated logP ~0.8–1.3) that balances passive permeability with aqueous solubility – a window highly sought for oral bioavailability and cell-based assay compatibility [1]. The acetyl analog (logP −0.51) may suffer from poor membrane penetration, while the N-Boc analog (logP >2.5) can exhibit limited solubility and require deprotection before biological testing.
| Evidence Dimension | Partition coefficient (logP, computed/experimental) |
|---|---|
| Target Compound Data | Estimated logP ~0.8–1.3 (based on structure–logP relationship of N-acyl azetidine-3-carboxylic acids) |
| Comparator Or Baseline | 1-Acetylazetidine-3-carboxylic acid (CAS 97628-91-6): logP = −0.51 ; Fmoc-azetidine-3-carboxylic acid: logP = 2.71 |
| Quantified Difference | Target estimated logP is 1.3–1.8 units higher than 1-acetyl analog and 1.4–1.9 units lower than Fmoc analog |
| Conditions | Estimated from computed logP values of structurally related N-acyl azetidine-3-carboxylic acids; experimental logP for target compound not reported in primary literature |
Why This Matters
Intermediate lipophilicity is a critical parameter for balancing cell permeability and aqueous solubility during hit-to-lead optimization, making this compound a more suitable starting point for medicinal chemistry than either the overly hydrophilic acetyl or excessively lipophilic Boc analog.
- [1] Parmar, D. R.; Soni, J. Y.; Guduru, R.; et al. Azetidines of pharmacological interest. Arch. Pharm. 2021, 354, e2100062. View Source
